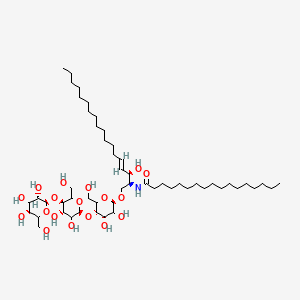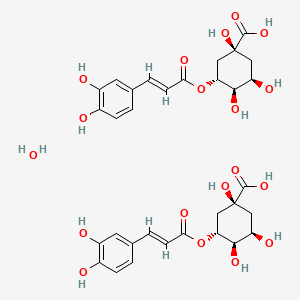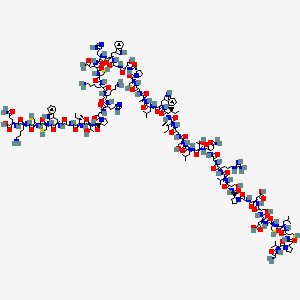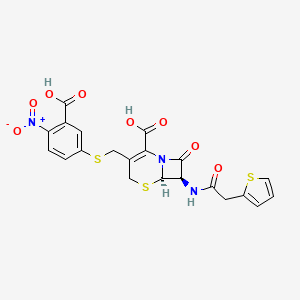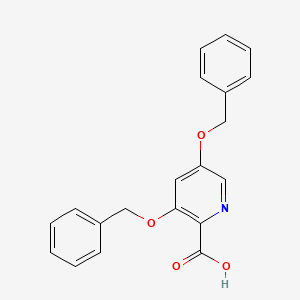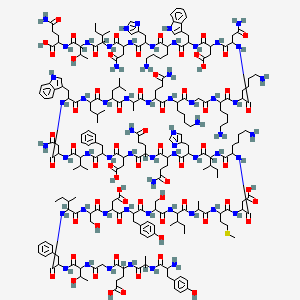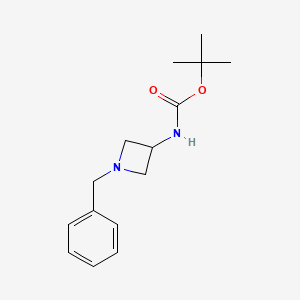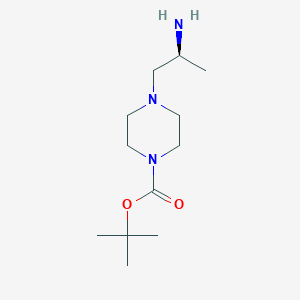
(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
説明
Synthesis Analysis
The synthesis of related compounds involves the amination of substituted anilines. For example, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized with a 52% yield using a low-cost amination process. This process utilized CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . This suggests that a similar approach could potentially be applied to synthesize (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of a related compound, tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, shows that the piperazine ring adopts a chair conformation. The dihedral angles between the pyrimidine and methoxyphenyl rings, as well as the quinoline ring system, indicate a significant degree of molecular rigidity . This information could be relevant when considering the molecular structure of this compound, as the piperazine ring is a common feature.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of this compound. However, the synthesis paper implies that the tert-butyl piperazine-1-carboxylate moiety can participate in further chemical transformations, such as the formation of biologically active benzimidazole compounds. This suggests that the compound may also undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the related compound's crystal structure analysis reveals that C—H⋯O hydrogen bonds can link molecules into chains , which could influence the compound's solubility and crystallinity. These properties are important for the compound's application in further chemical synthesis and for understanding its behavior in various solvents.
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : Studies have demonstrated methods for synthesizing piperazine derivatives, including the use of condensation reactions and characterization through spectroscopic methods like LCMS, NMR, IR, and X-ray diffraction studies (Sanjeevarayappa et al., 2015).
Structural Analysis : The crystal and molecular structure of various piperazine-carboxylate compounds have been reported, providing insights into their geometric configurations and intermolecular interactions (Mamat et al., 2012).
Biological and Pharmacological Applications
Antibacterial and Anthelmintic Activity : Piperazine derivatives have been evaluated for in vitro antibacterial and anthelmintic activities, showing varying degrees of effectiveness (Kulkarni et al., 2016).
Potential in Drug Synthesis : These compounds are key intermediates in the synthesis of biologically active molecules, including potential anticancer agents (Nowak et al., 2015).
Material Science and Chemistry
Corrosion Inhibition : Research has explored the use of piperazine derivatives as corrosion inhibitors, particularly in protecting metal surfaces in corrosive environments (Praveen et al., 2021).
Catalysis : Certain piperazine-based compounds have been developed as catalysts in chemical reactions, exhibiting unique self-activation properties (Mennenga et al., 2015).
Self-Assembly in Supramolecular Chemistry : These compounds have been used to study hydrogen-bonding interactions and self-assembly in the design of supramolecular materials (Yang et al., 2009).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSUIZMGOJGOZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704865 | |
| Record name | tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017606-58-4 | |
| Record name | tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[9-(2-carboxyphenyl)-6-(9H-fluoren-9-ylmethoxycarbonylamino)xanthen-3-ylidene]azanium;chloride](/img/structure/B3026484.png)

